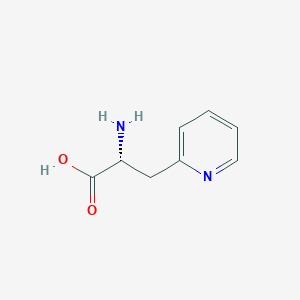

H-D-2-Pal-OH

描述

The exact mass of the compound 3-(2-Pyridyl)-D-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-amino-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRJLZDUOULRHE-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427167 | |

| Record name | 3-(2-Pyridyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37535-52-7 | |

| Record name | 3-(2-Pyridyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Pyridyl)-D-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-D-2-Pal-OH: A Technical Guide for Researchers

An In-depth Overview of (R)-2-Amino-3-(pyridin-2-yl)propanoic acid for Drug Development Professionals

Introduction

H-D-2-Pal-OH, chemically known as (R)-2-Amino-3-(pyridin-2-yl)propanoic acid, is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the presence of a pyridine (B92270) ring, impart distinct properties that make it a valuable building block in the synthesis of novel peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with insights into its biological significance and applications.

Chemical and Physical Properties

This compound is an alanine (B10760859) derivative with a molecular formula of C8H10N2O2 and a molecular weight of approximately 166.18 g/mol .[1][2] It is typically a solid at room temperature.[3] The presence of both an acidic carboxylic acid group and a basic amino group, in addition to the basic nitrogen on the pyridine ring, allows it to participate in a variety of chemical reactions.

Physicochemical Data

A summary of the available quantitative data for this compound and its common derivatives is presented in the tables below. It is important to note that some of the reported values, particularly for properties like boiling point and pKa, are predicted and may vary.

| Property | Value | Source(s) |

| Molecular Formula | C8H10N2O2 | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| CAS Number | 37535-52-7 | [2] |

| Appearance | Solid | [3] |

| Melting Point | 111-113 °C (for a related derivative) | |

| Boiling Point | 322.4 ± 32.0 °C (Predicted) | |

| Density | 1.271 ± 0.06 g/cm³ (Predicted) | |

| pKa | 1.73 ± 0.10 (Predicted) | |

| Solubility | Soluble in water |

Note: Some data points are for related derivatives and are indicated as such. Predicted values should be treated with caution and confirmed experimentally.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Researchers should expect to perform their own analyses to confirm the structure and purity of the compound. Typical spectroscopic methods for characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the amino group (N-H stretch).

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Experimental Protocols

General Synthesis Workflow

A plausible synthetic route could involve the condensation of 2-pyridinecarboxaldehyde (B72084) with a protected D-alanine derivative, followed by deprotection. Another reported method for a related compound involves diethyl acetamidomalonate condensation.[4]

Caption: A generalized workflow for the synthesis of this compound.

Purification and Analysis

Purification of the final product would likely involve crystallization or chromatographic techniques.[5] The purity and stereochemistry of this compound can be assessed using High-Performance Liquid Chromatography (HPLC), often with a chiral column to confirm the enantiomeric excess.[4]

Biological Activity and Applications

This compound and its derivatives are primarily utilized as building blocks in the synthesis of peptides and peptidomimetics for drug discovery. The incorporation of this non-natural amino acid can lead to peptides with enhanced properties such as increased stability, improved receptor binding, and altered pharmacokinetic profiles.

Use in Peptide Synthesis

The Fmoc and Boc protected versions of this compound are commercially available and are widely used in solid-phase peptide synthesis (SPPS). These protecting groups allow for the controlled and sequential addition of the amino acid to a growing peptide chain.

Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

Potential Therapeutic Areas

The incorporation of pyridyl-alanine derivatives into peptides has shown promise in various therapeutic areas:

-

Neuroscience: These modified peptides are used to explore receptor interactions and signaling pathways in the central nervous system, with potential applications in treating neurological disorders.[5][6]

-

Metabolic Diseases: Analogs of glucagon (B607659) incorporating pyridyl-alanine have been shown to have enhanced aqueous solubility and stability while maintaining biological activity, which is beneficial for the treatment of hypoglycemia.[7]

-

Enzyme Inhibition: Pyridyl-alanine containing compounds have been investigated as potential enzyme inhibitors. For instance, phosphinate and phosphonate (B1237965) dipeptide analogs have been evaluated as inhibitors of D-alanine:D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[8]

-

Antimicrobial and Anticancer Activity: While not specific to this compound, a copper(II) complex of a related 3-(2-pyridyl)-D-alanine derivative has shown antibacterial activity and cytotoxicity against leukemia cells with an IC50 value of 158.5 ± 12.5 μM.[3]

Signaling Pathways

Currently, there is a lack of specific information in the reviewed literature detailing the direct modulation of any particular signaling pathway by this compound itself. Its role is primarily as a structural component in larger molecules. The biological effects of peptides containing this compound would be dependent on the overall structure of the peptide and its target receptor or enzyme. For example, a glucagon analog containing pyridyl-alanine would exert its effects through the glucagon receptor signaling pathway, which involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel peptides and other bioactive molecules. Its unique properties, conferred by the pyridine moiety, offer advantages in modulating the physicochemical and pharmacological properties of parent compounds. While detailed experimental data on the standalone molecule is somewhat limited in publicly accessible sources, its utility in drug discovery, particularly in the fields of neuroscience and metabolic diseases, is well-recognized. Further research into the specific biological activities of this compound and its simple derivatives may unveil new therapeutic opportunities.

References

- 1. Alum Catalyzed Simple, Efficient, and Green Synthesis of 2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic Acid Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

H-D-2-Pal-OH: A Technical Guide to Structure, Stereochemistry, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-2-Pal-OH, chemically known as (R)-2-Amino-3-(pyridin-2-yl)propanoic acid, is a non-natural amino acid derivative that serves as a valuable building block in modern peptide synthesis. Its unique structural features, particularly the presence of a pyridine (B92270) ring at the beta-position, offer opportunities to modulate the pharmacological properties of peptides, including receptor affinity, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the structure, stereochemistry, and a detailed case study of its incorporation into a bioactive peptide, summarizing key experimental data and protocols for researchers in drug development.

Core Structure and Stereochemistry

This compound is an unnatural amino acid analog of alanine, where one of the beta-hydrogens is replaced by a pyridin-2-yl group. The designation "D" in its common name refers to the stereochemical configuration at the alpha-carbon, which corresponds to the (R) configuration in the Cahn-Ingold-Prelog priority system.

Chemical Structure:

-

Systematic Name: (R)-2-Amino-3-(pyridin-2-yl)propanoic acid[1]

-

Common Synonyms: 3-(2-Pyridyl)-D-alanine

-

Molecular Formula: C₈H₁₀N₂O₂

-

Molecular Weight: 166.18 g/mol

The key structural features are the chiral center at the alpha-carbon and the aromatic pyridine ring. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, which can influence the conformation and binding properties of peptides incorporating this residue.

Physicochemical and Structural Data

Below is a summary of key physicochemical properties for this compound and its derivatives, compiled from various sources.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Stereochemistry | (R) at Cα |

| Appearance | Typically a solid |

| InChI Key | PDRJLZDUOULRHE-SSDOTTSWSA-N |

| Solubility | Dihydrochloride salt form enhances solubility[1] |

Application in Peptide Synthesis: A Case Study with Somatostatin (B550006) Antagonists

The incorporation of pyridylalanine isomers into peptides is a strategy to fine-tune their biological activity. A notable example is the investigation of pyridylalanine isomers in the third position of the somatostatin receptor subtype 2 (SST₂) antagonist, LM3.[2] This provides a concrete example of the utility of 2-pyridylalanine in drug design.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of DOTA-conjugated somatostatin antagonists, including the one with a 2-pyridylalanine substitution, was performed using an automated microwave peptide synthesizer following the Fmoc/tBu strategy.[2]

General Workflow for SPPS:

-

Resin Preparation: A Rink-Amide resin is used as the solid support.

-

First Amino Acid Coupling: The C-terminal amino acid (Fmoc-protected) is coupled to the resin.

-

Deprotection: The Fmoc protecting group on the alpha-amino group is removed using a solution of piperidine (B6355638) in DMF.

-

Amino Acid Coupling Cycle:

-

The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-L-2-Pal-OH) is activated.

-

The activated amino acid is coupled to the deprotected N-terminus of the growing peptide chain.

-

This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

-

-

Final Deprotection: The N-terminal Fmoc group is removed.

-

Chelator Conjugation: DOTA (a chelating agent for radiolabeling) is conjugated to the N-terminus.

-

Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (tBu) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC).

Quantitative Biological Data

In the study of somatostatin antagonists, the substitution of Tyr³ with different pyridylalanine isomers had a measurable impact on the peptide's binding affinity (KD) for the SST₂ receptor and its hydrophilicity (logD).[2] The L-isomer of 2-pyridylalanine was used in this specific research.

Table 1: SST₂ Receptor Binding Affinity of LM3 Analogs

| Compound | KD (nM) |

| DOTA-LM3 (Tyr³) | Not reported |

| DOTA-[L-2Pal³]-LM3 | 0.18 ± 0.02 |

| DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 |

| DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 |

Table 2: Hydrophilicity of Lu-177 Labeled LM3 Analogs

| Compound | logD |

| [¹⁷⁷Lu]Lu-DOTA-LM3 (Tyr³) | -2.3 ± 0.1 |

| [¹⁷⁷Lu]Lu-DOTA-[L-2Pal³]-LM3 | -2.3 ± 0.1 |

| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | -2.5 ± 0.1 |

| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | -2.6 ± 0.1 |

These data indicate that while the 2-pyridylalanine substitution results in a slightly lower binding affinity compared to the 3- and 4-pyridyl isomers, its hydrophilicity is comparable to the original tyrosine-containing peptide.[2] This demonstrates how subtle changes in the position of the nitrogen atom in the pyridine ring can be used to modulate the properties of a peptide.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct modulation of signaling pathways by peptides containing this compound. The biological effects observed are generally attributed to the overall peptide's interaction with its target receptor. For instance, in the case of the somatostatin analogs, the peptide acts as an antagonist at the SST₂ receptor, which is a G-protein coupled receptor. Antagonism of this receptor would block the downstream signaling cascade typically initiated by somatostatin, which includes the inhibition of adenylyl cyclase and modulation of ion channels.

Conclusion

This compound is a valuable synthetic building block for modifying peptides. Its defined stereochemistry and the presence of a 2-pyridyl moiety allow for the systematic exploration of structure-activity relationships in drug discovery. The case study of its incorporation into a somatostatin antagonist highlights its utility in fine-tuning receptor affinity and physicochemical properties. While further research is needed to fully elucidate its impact on a wider range of biological systems and signaling pathways, this compound and its isomers represent important tools for the design of novel peptide-based therapeutics.

References

An In-depth Technical Guide to the Synthesis of (R)-2-amino-3-(pyridin-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (R)-2-amino-3-(pyridin-2-yl)propanoic acid, a chiral non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The document details key methodologies, including asymmetric hydrogenation, the use of chiral auxiliaries, and enzymatic resolution, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for cited methodologies are also provided to facilitate practical application.

Asymmetric Hydrogenation of a Prochiral Precursor

Asymmetric hydrogenation represents a highly efficient method for establishing the stereocenter of (R)-2-amino-3-(pyridin-2-yl)propanoic acid. This approach typically involves the enantioselective reduction of a prochiral dehydroamino acid derivative in the presence of a chiral rhodium catalyst. A common precursor for this synthesis is (Z)-2-acetamido-3-(pyridin-2-yl)acrylic acid or its corresponding methyl ester.

A notable strategy involves the asymmetric hydrogenation of the N-oxide of the dehydroamino acid derivative, which has been shown to proceed with high enantioselectivity. The pyridine (B92270) nitrogen is first oxidized to the N-oxide, which then undergoes hydrogenation. A subsequent reduction step removes the N-oxide to yield the final product.

Table 1: Asymmetric Hydrogenation of (Z)-methyl 2-acetamido-3-(pyridin-2-yl)acrylate N-oxide

| Catalyst | Ligand | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Enantiomeric Excess (ee) (%) | Yield (%) |

| [Rh(COD)₂]BF₄ | (R,R)-Et-DuPhos | Methanol (B129727) | 4 | 25 | 12 | 80-83 | High |

Note: Data is adapted from methodologies for the corresponding L-isomer and may require optimization for the (R)-isomer.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of (Z)-methyl 2-acetamido-3-(pyridin-2-yl)acrylate (Detailed protocol for the synthesis of the starting material would be included here, typically involving a condensation reaction between 2-pyridinecarboxaldehyde (B72084) and N-acetylglycine methyl ester.)

Step 2: N-Oxidation (Detailed protocol for the N-oxidation of the pyridine ring would be included here, often using an oxidizing agent like m-CPBA.)

Step 3: Asymmetric Hydrogenation A solution of (Z)-methyl 2-acetamido-3-(pyridin-2-yl)acrylate N-oxide (1.0 mmol) in degassed methanol (10 mL) is placed in a high-pressure reaction vessel. The chiral rhodium catalyst, pre-formed from [Rh(COD)₂]BF₄ (0.02 mmol) and (S,S)-Et-DuPhos (0.022 mmol), is added. The vessel is purged with hydrogen gas and then pressurized to 4 atm. The reaction mixture is stirred at 25°C for 12 hours.

Step 4: N-Oxide Reduction and Hydrolysis (Detailed protocol for the reduction of the N-oxide and subsequent hydrolysis of the ester and acetyl groups to yield the final amino acid would be included here.)

An In-depth Technical Guide to H-D-2-Pal-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of H-D-2-Pal-OH, a non-natural amino acid of significant interest in peptide synthesis and pharmaceutical research. This document details its chemical identity, physicochemical properties, and key suppliers. While a definitive, publicly available synthesis protocol for the 2-pyridyl isomer is scarce, this guide outlines established methodologies for related isomers that can inform its synthesis. Furthermore, it discusses its primary application in solid-phase peptide synthesis, particularly as its Fmoc-protected derivative, and touches upon its potential biological relevance.

Chemical Identity and Properties

This compound, chemically known as (R)-2-Amino-3-(pyridin-2-yl)propanoic acid, is a chiral amino acid derivative. Its structure incorporates a pyridine (B92270) ring, which imparts unique conformational and potential metal-chelating properties to peptides into which it is incorporated.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 37535-52-7 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Powder | [1] |

| Purity | ≥98.0% (TLC) | [1] |

| Synonyms | 3-(2-Pyridyl)-D-alanine, (R)-2-Amino-3-(2-pyridyl)propionic acid, 2′-Aza-D-phenylalanine | [1] |

| InChI Key | PDRJLZDUOULRHE-SSDOTTSWSA-N | [1] |

| SMILES | N--INVALID-LINK--C(O)=O | [1] |

Supplier Information

This compound and its derivatives are available from several chemical suppliers catering to the research and pharmaceutical industries.

Table 2: Selected Suppliers of this compound and its Derivatives

| Supplier | Product Name | CAS Number |

| Sigma-Aldrich | 3-(2-Pyridyl)-D-alanine | 37535-52-7 |

| Santa Cruz Biotechnology | 3-(2-Pyridyl)-D-alanine | 37535-52-7 |

| Chem-Impex | Fmoc-3-(2'-pyridyl)-D-alanine | 185379-39-9 |

| ChemBK | FMOC-3-(2'-PYRIDYL)-D-ALANINE | 185379-39-9 |

Synthesis and Experimental Protocols

General Synthetic Strategy for Pyridyl-D-alanines

The synthesis of pyridyl-alanines often starts from the corresponding pyridinecarboxaldehyde. A common route involves the formation of an azlactone, followed by hydrolysis and reduction. The resolution of the racemic mixture to obtain the desired D-isomer is a critical step.

A published method for the synthesis of β-(3-pyridyl)-DL-α-alanine involves the following key steps[3]:

-

Azlactone Formation: Reaction of 3-pyridinecarboxyaldehyde with N-acetylglycine.

-

Hydrolysis: The azlactone is hydrolyzed to the corresponding acrylic acid derivative.

-

Hydrogenation: The double bond is reduced to yield the racemic N-acetyl-β-(3-pyridyl)-DL-α-alanine.

-

Esterification: The carboxylic acid is converted to its methyl ester.

-

Enzymatic Resolution: The racemic methyl ester is resolved using an enzyme like subtilisin, which selectively hydrolyzes the L-enantiomer, allowing for the separation of the D-isomer.

-

Hydrolysis: The protecting groups on the D-isomer are removed to yield the final product.

A similar strategy could likely be adapted for the synthesis of this compound, starting from 2-pyridinecarboxaldehyde.

Caption: Plausible synthetic workflow for this compound.

Analytical Data

Detailed NMR and IR spectra for the unprotected this compound are not widely published. However, spectra for related compounds, such as N-acetyl-3-(3-pyridyl)-D-alanine, are available and can provide an indication of the expected spectral features[4][5].

-

Infrared (IR) Spectroscopy: For N-acetyl-3-(3-pyridyl)-D-alanine, characteristic peaks would be expected for the amide C=O stretch (around 1650 cm⁻¹), the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹), N-H and O-H stretches (broad bands in the 3000-3400 cm⁻¹ region), and aromatic C-H and C=C/C=N stretches of the pyridine ring[6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound would show characteristic signals for the α-proton, the β-protons adjacent to the pyridine ring, and the aromatic protons of the pyridine ring. The chemical shifts and coupling patterns would be diagnostic of the structure.

Applications in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS)[7][8][9]. It is typically used in its N-α-Fmoc protected form, Fmoc-D-2-Pal-OH.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-D-2-Pal-OH into a peptide chain follows the standard SPPS cycle.

Caption: General workflow for solid-phase peptide synthesis.

The incorporation of this compound can introduce a conformational constraint and a potential metal binding site into the peptide, which can be exploited in the design of peptidomimetics and novel therapeutic agents[7]. The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions.

Biological Activity and Signaling Pathways

The biological activity of peptides containing this compound is highly dependent on the overall sequence and structure of the peptide. The introduction of this unnatural amino acid can enhance resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life[8].

While specific signaling pathways directly modulated by this compound itself are not well-documented, its incorporation into bioactive peptides can alter their binding affinity and selectivity for specific receptors. For instance, pyridylalanine derivatives have been used in the development of neuroprotective and anti-inflammatory agents, suggesting potential interactions with receptors in the central nervous system[10]. Further research is needed to elucidate the precise role of this compound-containing peptides in specific signaling cascades.

Conclusion

This compound is a valuable synthetic building block for the development of novel peptides with tailored properties. While detailed synthetic and analytical data in the public domain is limited, this guide provides a foundational understanding of its properties, potential synthetic routes, and applications. The unique structural features of this compound offer exciting possibilities for the design of next-generation peptide-based therapeutics and research tools. It is anticipated that further studies will continue to unravel the full potential of this intriguing amino acid derivative.

References

- 1. 3-(2-Pyridyl)- D -alanine = 98.0 TLC 37535-52-7 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Improved synthesis and resolution of beta-(3-pyridyl)-DL-alpha-alanine [pubmed.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

The Biological Significance of D-Pyridylalanine in Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptides is a powerful strategy in modern drug discovery, enabling the optimization of therapeutic properties. Among these, D-pyridylalanine (D-Pal), a D-amino acid enantiomer of pyridylalanine, has emerged as a critical building block for enhancing peptide stability, modulating receptor affinity, and improving overall bioactivity. This technical guide provides an in-depth analysis of the biological significance of D-pyridylalanine in peptides, with a focus on its application in gonadotropin-releasing hormone (GnRH) antagonists, somatostatin (B550006) analogs, and glucagon (B607659) analogs. We will explore its impact on peptide structure and function, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction: The Role of Unnatural Amino Acids in Peptide Drug Design

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and rapid clearance in vivo. The introduction of unnatural amino acids, such as D-amino acids, is a key strategy to overcome these limitations. The substitution of a naturally occurring L-amino acid with its D-enantiomer can confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1] D-pyridylalanine, with its aromatic pyridine (B92270) ring, not only enhances stability but also introduces unique electronic and structural properties that can significantly influence a peptide's interaction with its biological target.[2] This guide will delve into the multifaceted role of D-pyridylalanine in peptide science.

Enhancing Peptide Properties with D-Pyridylalanine

The incorporation of D-pyridylalanine into a peptide sequence can profoundly impact its physicochemical and biological properties.

Increased Proteolytic Stability

One of the most significant advantages of incorporating D-amino acids like D-pyridylalanine is the enhanced resistance to enzymatic degradation.[3][4] Proteases, the enzymes responsible for peptide breakdown, exhibit a high degree of stereoselectivity for L-amino acid substrates. The presence of a D-amino acid disrupts the natural L-conformation of the peptide backbone, rendering it a poor substrate for these enzymes. This leads to a longer plasma half-life and improved bioavailability of the peptide therapeutic.[4]

Modulation of Receptor Binding and Activity

The pyridine ring of D-pyridylalanine can engage in various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and cation-pi interactions, which can influence receptor binding affinity and selectivity. The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-pyridylalanine) allows for fine-tuning of these interactions.

For instance, in the development of GnRH antagonists, the substitution with D-3-pyridylalanine at specific positions has been shown to be superior to other aromatic D-amino acids in enhancing antagonistic potency.[5][6] Conversely, in some somatostatin analogs, a D-2-pyridylalanine derivative was found to lack receptor affinity, highlighting the critical role of both stereochemistry and isomer position.[2][7]

Improved Physicochemical Properties

The incorporation of pyridylalanine residues can also improve the solubility and reduce the aggregation propensity of peptides.[8] The hydrophilic nature of the pyridine ring can enhance the aqueous solubility of otherwise hydrophobic peptides, which is a significant advantage for formulation and delivery.

Applications of D-Pyridylalanine in Therapeutic Peptides

The unique properties of D-pyridylalanine have been exploited in the development of several classes of peptide therapeutics.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

GnRH antagonists are crucial in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and in assisted reproduction. The incorporation of D-amino acids, including D-3-pyridylalanine, is a hallmark of modern GnRH antagonist design.[3][5] These substitutions enhance receptor binding affinity and confer resistance to enzymatic degradation, leading to potent and long-acting antagonists.[3]

Table 1: In Vitro Activity of GnRH Antagonists Containing D-Pyridylalanine

| Peptide | Modification | Target | Assay | IC50 (nM) | Reference |

| Degarelix Analog | D-3-(2-methoxy-5-pyridyl)-alanine at position 3 | Human GnRH Receptor | In vitro antagonist assay | 5.22 | [9] |

| L-Degarelix Analog | L-3-(2-methoxy-5-pyridyl)-alanine at position 3 | Human GnRH Receptor | In vitro antagonist assay | 36.95 | [9] |

| GnRH-II Antagonist 1 | D-3-pyridylalanine at position 3 | GnRH-I Receptor | Receptor binding assay | 0.52 | [10] |

| GnRH-II Antagonist 2 | D-3-pyridylalanine at position 3 | GnRH-I Receptor | Receptor binding assay | 0.76 | [10] |

| GnRH-II Antagonist 3 | D-3-pyridylalanine at positions 3 and 6 | GnRH-I Receptor | Receptor binding assay | 0.66 | [10] |

Somatostatin Antagonists

Somatostatin receptors are overexpressed in many neuroendocrine tumors, making them attractive targets for both imaging and therapy. The development of potent and selective somatostatin receptor antagonists is an active area of research. The incorporation of pyridylalanine has been explored to modulate the properties of these antagonists.

Table 2: Receptor Affinity and Hydrophilicity of Somatostatin Antagonists with Pyridylalanine Modifications

| Peptide | Modification at position 3 | Receptor Subtype | K D (nM) | logD | Reference |

| [177Lu]Lu-DOTA-LM3 | Tyrosine | SST2 | 0.09 ± 0.02 | -2.3 ± 0.1 | [2][7] |

| [177Lu]Lu-DOTA-[L-2Pal]-LM3 | L-2-pyridylalanine | SST2 | 0.18 ± 0.02 | -2.3 ± 0.1 | [2][7] |

| [177Lu]Lu-DOTA-[D-2Pal]-LM3 | D-2-pyridylalanine | SST2 | No binding | - | [2][7] |

| [177Lu]Lu-DOTA-[3Pal]-LM3 | 3-pyridylalanine | SST2 | 0.15 ± 0.01 | -2.5 ± 0.1 | [2][7] |

| [177Lu]Lu-DOTA-[4Pal]-LM3 | 4-pyridylalanine | SST2 | 0.11 ± 0.01 | -2.6 ± 0.1 | [2][7] |

Glucagon Analogs

Glucagon plays a vital role in glucose homeostasis, and glucagon analogs are being developed for the treatment of hypoglycemia and other metabolic disorders. A significant challenge in the development of glucagon-based therapeutics is its poor solubility and propensity to form amyloid fibrils. The incorporation of 3- and 4-pyridylalanine has been shown to enhance aqueous solubility and stability of glucagon analogs while maintaining biological activity.[8][11]

Signaling Pathways

The biological effects of D-pyridylalanine-containing peptides are mediated through their interaction with specific G-protein coupled receptors (GPCRs).

GnRH Receptor Signaling

GnRH receptors are coupled to Gαq/11 proteins. Agonist binding initiates the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to gonadotropin synthesis and secretion.[12] GnRH antagonists containing D-pyridylalanine competitively block the binding of native GnRH, thus inhibiting this signaling cascade.

Somatostatin Receptor Signaling

Somatostatin receptors (SSTRs) are coupled to inhibitory G-proteins (Gi). Upon agonist binding, SSTRs inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14] They can also modulate ion channels and activate phosphotyrosine phosphatases and the MAP kinase pathway.[13][14][15] Somatostatin antagonists would block these inhibitory signals.

Glucagon Receptor Signaling

The glucagon receptor is coupled to the Gs protein. Glucagon binding activates adenylyl cyclase, which converts ATP to cAMP.[2][12] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates key enzymes involved in glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels.[7][]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Pyridylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating D-3-pyridylalanine using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-D-3-Pal-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.

-

-

Washing: After complete coupling, wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-D-3-Pal-OH at the desired position.

-

Final Deprotection and Cleavage:

-

After the final coupling and deprotection, wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the cleavage cocktail using cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with ether, and air dry.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry.

-

In Vitro Serum Stability Assay

This protocol assesses the stability of a D-pyridylalanine-containing peptide in human serum.

Materials:

-

Lyophilized peptide

-

Human serum

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (B52724) (ACN) with 0.1% TFA

-

Incubator at 37°C

-

Microcentrifuge

-

RP-HPLC system

Procedure:

-

Peptide Solution Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., water or DMSO) and dilute it to the desired final concentration in pre-warmed human serum or a serum/PBS mixture.

-

Incubation: Incubate the peptide-serum mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the mixture.

-

Protein Precipitation: Immediately add the aliquot to 2-3 volumes of ice-cold acetonitrile with 0.1% TFA to precipitate serum proteins and stop enzymatic degradation.

-

Sample Preparation: Vortex the sample and centrifuge at high speed to pellet the precipitated proteins.

-

HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time and determine the peptide's half-life (t1/2) in serum.

Receptor Binding Assay (Competitive Radioligand Binding)

This protocol determines the binding affinity of a D-pyridylalanine-containing peptide to its receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., [125I]-labeled peptide)

-

Unlabeled D-pyridylalanine-containing peptide (competitor)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)

-

Wash buffer (cold Tris-HCl)

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, set up reactions for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled standard ligand), and competitive binding (radioligand + increasing concentrations of the D-pyridylalanine-containing peptide).

-

Incubation: Add the cell membranes to each well and incubate the plate at a specified temperature (e.g., 25°C) to reach binding equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the concentration of the competitor peptide. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant).

Conclusion

The incorporation of D-pyridylalanine into peptides is a versatile and effective strategy for enhancing their therapeutic potential. By increasing proteolytic stability, modulating receptor interactions, and improving physicochemical properties, D-pyridylalanine has enabled the development of more potent and durable peptide drugs. The examples of GnRH antagonists, somatostatin analogs, and glucagon analogs highlight the significant impact of this unnatural amino acid in addressing key challenges in peptide drug design. As our understanding of peptide structure-activity relationships continues to grow, the rational incorporation of D-pyridylalanine and other non-natural amino acids will undoubtedly play an increasingly important role in the future of peptide-based medicine.

References

- 1. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]

- 2. cusabio.com [cusabio.com]

- 3. mdpi.com [mdpi.com]

- 4. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mcgill.ca [mcgill.ca]

- 6. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 7. news-medical.net [news-medical.net]

- 8. researchgate.net [researchgate.net]

- 9. americanpeptidesociety.org [americanpeptidesociety.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]

- 15. Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Hydroxypalmitic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 2-hydroxypalmitic acid, a crucial long-chain hydroxy fatty acid. An important clarification for researchers is the distinction in nomenclature: the designation "H-D-2-Pal-OH" commonly refers to 3-(2-Pyridyl)-D-alanine, an amino acid derivative, and not 2-hydroxypalmitic acid. This guide will focus on the solubility of 2-hydroxypalmitic acid (CAS No. 764-67-0), which is the scientifically accurate term for the C16 fatty acid with a hydroxyl group at the alpha position.

2-Hydroxypalmitic acid is a derivative of a long-chain saturated fatty acid and plays a role in various biological processes, including the construction of cell membranes and signal transduction.[1] Its solubility is a critical parameter for its application in research and development, particularly in the formulation of therapeutic agents and in various biochemical assays.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 2-hydroxypalmitic acid in common organic solvents. It is important to note that comprehensive datasets are not widely available in the public domain, and the information provided is based on existing product specifications.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ≥25.1 mg/mL[1] |

| Ethanol (B145695) (EtOH) | C₂H₅OH | 46.07 | ≥12.78 mg/mL[1] |

| Water | H₂O | 18.02 | Insoluble[1] |

Note: The provided solubilities are based on available data and may vary depending on the specific experimental conditions such as temperature and purity of the solute and solvent.

For related hydroxy fatty acids, such as 2-hydroxy decanoic acid, the solubility in ethanol is approximately 2.5 mg/mL, while in DMSO and dimethylformamide (DMF) it is around 20 mg/mL.[2] This suggests a general trend of good solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents like ethanol for this class of compounds.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 2-hydroxypalmitic acid in an organic solvent. This protocol is based on the equilibrium solubility method, which is a standard approach for quantifying the solubility of a solid compound.

Objective: To determine the equilibrium solubility of 2-hydroxypalmitic acid in a specified organic solvent at a controlled temperature.

Materials:

-

2-Hydroxypalmitic acid (solid)

-

Selected organic solvent (e.g., DMSO, Ethanol, Methanol, Acetone)

-

Analytical balance

-

Vials with screw caps

-

Isothermal shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-hydroxypalmitic acid to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an isothermal shaker or on a magnetic stirrer set to a constant and controlled temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution has reached saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Centrifuge the vials at a high speed to pellet the undissolved solid, leaving a clear supernatant.

-

-

Sample Extraction and Dilution:

-

Carefully withdraw a precise volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the extracted supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of 2-hydroxypalmitic acid.

-

Prepare a calibration curve using standard solutions of 2-hydroxypalmitic acid of known concentrations.

-

-

Calculation:

-

Calculate the concentration of 2-hydroxypalmitic acid in the original undiluted supernatant using the calibration curve and the dilution factor.

-

The resulting concentration is the solubility of 2-hydroxypalmitic acid in the tested solvent at the specified temperature.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2-hydroxypalmitic acid.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of H-D-2-Pal-OH

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the expected spectroscopic data for H-D-2-Pal-OH (D-3-(2-pyridyl)-alanine), including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, comprehensive experimental protocols, and workflow visualizations. As direct experimental spectra for this specific compound are not widely available in public databases, this document is based on established principles of spectroscopy and data from analogous structures.

Introduction

This compound, chemically known as D-3-(2-pyridyl)-alanine, is a non-proteinogenic amino acid. Its structure, featuring a pyridine (B92270) ring, makes it a valuable building block in medicinal chemistry for designing peptides and small molecules with modified properties, such as enhanced solubility or unique binding interactions.[1][2] Accurate structural confirmation and purity assessment are critical in drug development, making proficiency in interpreting its spectroscopic data essential. This guide serves as a technical resource for the characterization of this compound using Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on its chemical structure and known spectroscopic principles for similar compounds, such as alanine (B10760859) derivatives and pyridine.[3][4][5]

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₈H₁₀N₂O₂; Molecular Weight: 166.18 g/mol ), Electrospray Ionization (ESI) in positive ion mode is a standard method.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z | Description |

| [M+H]⁺ | 167.0764 | Protonated molecular ion; primary ion observed in ESI-MS. |

| [M+Na]⁺ | 189.0583 | Sodium adduct; often observed as a minor ion. |

| [M-H₂O+H]⁺ | 149.0658 | Loss of a water molecule from the protonated parent ion. |

| [M-COOH+H₂]⁺ | 122.0811 | Loss of the carboxyl group, a common fragmentation for amino acids.[6] |

| [C₆H₆N]⁺ | 92.0500 | Fragment corresponding to the pyridylmethyl cation, resulting from cleavage of the Cα-Cβ bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Predicted chemical shifts are influenced by the solvent. The data below is estimated for a common NMR solvent like Deuterium Oxide (D₂O).

Table 2: Predicted ¹H NMR Data for this compound (500 MHz, D₂O)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Hα | ~4.0 - 4.2 | Triplet (t) | ~7.5 | 1H | Alpha-proton |

| Hβ | ~3.3 - 3.5 | Doublet (d) | ~7.5 | 2H | Beta-protons (diastereotopic) |

| H-6 (Py) | ~8.5 - 8.6 | Doublet (d) | ~4.5 | 1H | Pyridine ring proton |

| H-4 (Py) | ~7.8 - 7.9 | Triplet of Doublets (td) | ~7.7, 1.8 | 1H | Pyridine ring proton |

| H-3 (Py) | ~7.4 - 7.5 | Doublet (d) | ~7.8 | 1H | Pyridine ring proton |

| H-5 (Py) | ~7.3 - 7.4 | Triplet (t) | ~6.5 | 1H | Pyridine ring proton |

Note: The amine (NH₂) and carboxylic acid (OH) protons typically exchange with D₂O and are therefore not observed.

Table 3: Predicted ¹³C NMR Data for this compound (125 MHz, D₂O)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~175 - 178 | Carboxylic acid carbon[7] |

| C-2 (Py) | ~158 - 160 | Pyridine ring carbon (attached to CH₂) |

| C-6 (Py) | ~148 - 150 | Pyridine ring carbon |

| C-4 (Py) | ~138 - 140 | Pyridine ring carbon |

| C-3 (Py) | ~125 - 127 | Pyridine ring carbon |

| C-5 (Py) | ~123 - 125 | Pyridine ring carbon |

| Cα | ~55 - 57 | Alpha-carbon |

| Cβ | ~38 - 40 | Beta-carbon |

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reproducible spectroscopic data.

Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a solution of 50:50 acetonitrile:water with 0.1% formic acid to create a 1 mg/mL stock solution. The formic acid aids in protonation.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.

-

-

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

-

MS Parameters (Typical):

-

Capillary Voltage: 3.5 - 4.0 kV

-

Source Temperature: 120 °C

-

Desolvation Gas (N₂) Flow: 500-600 L/hr

-

Desolvation Temperature: 300-350 °C

-

-

Data Analysis: Acquire spectra over an m/z range of 50-500. For fragmentation studies (MS/MS), the protonated molecular ion (e.g., m/z 167.08) is selected as the precursor ion and subjected to collision-induced dissociation (CID) with argon gas.[8]

-

Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is suitable for observing most protons, while DMSO-d₆ will allow observation of the exchangeable NH₂ and COOH protons.

-

Add a small amount of a reference standard, such as DSS or TMS, for accurate chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

NMR Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a suitable probe.

-

Experiments:

-

¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Due to the low natural abundance of ¹³C, several thousand scans may be required.

-

2D NMR (Optional): For unambiguous assignment, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.[9]

-

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

-

Mandatory Visualizations

Diagrams created using Graphviz to illustrate workflows and logical relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 5. L-Alanine(56-41-7) 13C NMR [m.chemicalbook.com]

- 6. Amino acids [medizin.uni-muenster.de]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. hmdb.ca [hmdb.ca]

The Strategic Integration of D-2-Pyridylalanine (H-D-2-Pal-OH) in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of non-natural amino acids into peptide-based therapeutics is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability. Among these, D-2-pyridylalanine (H-D-2-Pal-OH), a D-enantiomer of a pyridine-containing amino acid, has emerged as a valuable building block. Its unique structural and physicochemical properties offer a strategic advantage in the design of peptide drugs with enhanced pharmacokinetic profiles and biological activity. This technical guide provides an in-depth analysis of the potential applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. The evidence strongly suggests that the incorporation of this compound can significantly improve the oral bioavailability of cyclic peptides and modulate receptor binding affinity, making it a critical tool for drug development professionals.

Introduction

Peptide therapeutics offer high specificity and potency but are often hampered by their susceptibility to enzymatic degradation and poor membrane permeability. The substitution of L-amino acids with their D-isomers is a well-established strategy to confer resistance to proteolysis.[1] this compound, or D-3-(2-pyridyl)-alanine, introduces both a D-amino acid and a pyridyl moiety. The pyridine (B92270) ring, a bioisostere of a phenyl ring, can engage in unique molecular interactions and improve physicochemical properties such as solubility.[2][3] This guide will explore the multifaceted roles of this compound in enhancing drug-like properties of peptides, focusing on its impact on pharmacokinetics, receptor interaction, and overall therapeutic potential.

Physicochemical and Pharmacokinetic Properties of this compound Containing Peptides

The incorporation of this compound into peptide scaffolds can significantly alter their physicochemical and pharmacokinetic profiles. The pyridyl nitrogen can act as a hydrogen bond acceptor, potentially leading to favorable intramolecular interactions that stabilize a desired conformation.[4] This can be particularly advantageous in cyclic peptides, where such interactions can shield the amide backbone from enzymatic degradation and improve membrane permeability.

A key study on pyridyl-Ala modified cyclic hexapeptides demonstrated that the introduction of a D-2-Pal residue can dramatically enhance oral bioavailability.[4] The hypothesis is that the pyridyl nitrogen forms an intramolecular hydrogen bond with the amide NH of the same residue, leading to a conformation that balances aqueous solubility and membrane permeability.[4]

Table 1: Pharmacokinetic Parameters of a Cyclic Hexapeptide Containing D-2-Pal [4]

| Compound | Molecular Weight ( g/mol ) | ClogP | Permeability (PAMPA) Pe (10⁻⁶ cm/s) | Oral Bioavailability (F%) in Rats |

| [D-2-Pal-Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro] | 837.1 | 3.9 | 10.5 | 46 |

As reported in "Pyridyl-Ala Modified Cyclic Hexapeptides: In-Vitro and In-Vivo Profiling for Oral Bioavailability".[4] The data highlights the significant oral bioavailability achieved by incorporating D-2-Pal.

Applications in Medicinal Chemistry

Enhancing Oral Bioavailability

The most compelling application of this compound is in the design of orally available peptide drugs. As demonstrated in the study of cyclic hexapeptides, the unique conformational constraints imposed by D-2-Pal can lead to a remarkable increase in oral bioavailability, a major hurdle in peptide drug development.[4][5][6] The ability of the 2-pyridyl group to increase aqueous solubility without hampering permeability is a critical advantage.[4]

Modulation of Receptor Binding and Biological Activity

The stereochemistry and the position of the nitrogen in the pyridyl ring are critical for receptor interaction. While the incorporation of D-amino acids generally enhances stability, it can sometimes negatively impact binding affinity. For instance, a study on radiolabeled somatostatin (B550006) antagonists found that a D-2-Pal³ derivative exhibited a loss of binding affinity for the somatostatin receptor subtype 2 (SST2).[7] This highlights the importance of empirical testing for each specific target.

Conversely, the pyridylalanine moiety has been successfully incorporated into LHRH (Luteinizing Hormone-Releasing Hormone) antagonists to enhance receptor binding affinity and resistance to enzymatic degradation.[8] Although this example uses D-3-pyridylalanine, it underscores the potential of pyridylalanines in modulating receptor interactions.

Furthermore, a recent study demonstrated that peptide conjugation via N-alkylation of pyridyl-alanine can enhance the antiproliferative activities of a p53 peptide (an MDM2 inhibitor) when conjugated with an RGD peptide.[9]

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of (2-pyridyl)alanines can be achieved through various methods, including chemoenzymatic routes and asymmetric hydrogenation.

Protocol 1: Chemoenzymatic Synthesis of Pyridylalanines [10]

This method involves the alkylation of diethylacetamidomalonate (B1261931) with bromomethyl pyridines, followed by enzymatic resolution.

-

Alkylation: Diethylacetamidomalonate is alkylated with 2-(bromomethyl)pyridine (B1332372) hydrobromide in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.

-

Hydrolysis and Decarboxylation: The resulting product is hydrolyzed and decarboxylated using an acid or base to yield the racemic N-acetyl-2-pyridylalanine.

-

Enzymatic Resolution: The racemic N-acetyl amino acid is then subjected to enzymatic resolution using an enzyme such as α-chymotrypsin. The enzyme selectively hydrolyzes the L-enantiomer, allowing for the separation of the D-enantiomer.

-

Deprotection: The N-acetyl group is removed from the D-enantiomer by acid hydrolysis to yield this compound.

Protocol 2: Asymmetric Hydrogenation [11]

A novel method for the synthesis of (2-pyridyl)alanines involves the asymmetric hydrogenation of (2-pyridyl)dehydroamino acid derivatives.

-

N-Oxide Formation: Convert the (2-pyridyl)dehydroamino acid derivative to its corresponding N-oxide.

-

Asymmetric Hydrogenation: Perform asymmetric hydrogenation using a chiral rhodium catalyst, such as (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄.

-

N-Oxide Reduction: Reduce the N-oxide to afford the enantiomerically enriched (2-pyridyl)alanine.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound, typically as its Fmoc-protected derivative (Fmoc-D-2-Pal-OH), can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[12][13][14][15][16]

Protocol 3: Standard Fmoc-SPPS Coupling Cycle [15]

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine (B6355638) in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

-

Coupling: Add the Fmoc-D-2-Pal-OH (typically 3-5 equivalents) along with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF to the resin. Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like water and triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Workflows

The incorporation of this compound can influence the interaction of peptides with their target receptors, thereby modulating downstream signaling pathways. For example, in the context of G-protein coupled receptors (GPCRs), such as the LHRH receptor, enhanced binding affinity due to the presence of a D-amino acid can lead to more sustained receptor activation or inhibition.[8]

The workflow for developing a peptide therapeutic incorporating this compound follows a logical progression from design and synthesis to in vitro and in vivo evaluation.

Conclusion and Future Directions

This compound is a powerful tool in the medicinal chemist's arsenal (B13267) for the rational design of peptide-based drugs. Its demonstrated ability to significantly enhance the oral bioavailability of cyclic peptides represents a major advancement in overcoming a critical challenge in peptide therapeutics. While the impact on receptor binding is target-dependent and requires careful evaluation, the overall benefits in terms of improved stability and pharmacokinetics are substantial.

Future research should focus on a more systematic exploration of this compound in various peptide scaffolds and against a wider range of biological targets. Elucidating the precise structure-activity relationships that govern the observed improvements in oral bioavailability will enable more predictable and rational drug design. Furthermore, investigating the role of this compound in modulating protein-protein interactions and its application in constrained peptides beyond simple cyclic structures will likely unveil new therapeutic opportunities. The continued exploration of this unique amino acid will undoubtedly contribute to the development of the next generation of peptide medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multifunctional oral delivery systems for enhanced bioavailability of therapeutic peptides/proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enantioselective synthesis of (2-pyridyl)alanines via catalytic hydrogenation and application to the synthesis of L-azatyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.uci.edu [chem.uci.edu]

A Technical Guide to the Conformational Analysis of Peptides Containing D-2-Pyridylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design and drug discovery. D-2-pyridylalanine, with its unique steric and electronic properties conferred by the pyridyl group, presents a compelling building block for modulating peptide conformation and enhancing biological activity. This technical guide provides an in-depth overview of the methodologies employed for the conformational analysis of peptides containing D-2-pyridylalanine. It details the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, alongside a framework for computational modeling. While specific quantitative data for D-2-pyridylalanine-containing peptides is sparse in publicly available literature, this guide establishes a comprehensive workflow for researchers to conduct such analyses and presents illustrative data based on closely related D-amino acid-containing peptides to highlight expected conformational behaviors, such as the propensity to induce β-turn structures.

Introduction

Peptides offer a vast and versatile chemical space for the development of therapeutics. However, their application is often limited by poor metabolic stability and low bioavailability. The introduction of unnatural amino acids, such as D-2-pyridylalanine, is a key strategy to overcome these limitations. The D-configuration of the α-carbon and the presence of the aromatic, hydrophilic pyridyl side chain can enforce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological function.

A thorough understanding of the conformational landscape of these modified peptides is paramount for rational drug design. This guide outlines the primary analytical techniques—NMR spectroscopy, CD spectroscopy, and computational modeling—used to elucidate the three-dimensional structure and dynamic properties of peptides incorporating D-2-pyridylalanine.

Conformational Preferences and Structural Motifs

The substitution of a canonical L-amino acid with a D-amino acid can dramatically alter the accessible backbone dihedral angles (φ, ψ). D-amino acids are known to be potent inducers of specific turn conformations, particularly type I' and type II' β-turns. These turns are critical for reversing the direction of the peptide backbone, a common feature in bioactive peptides that interact with receptors and enzymes.

The pyridyl group of D-2-pyridylalanine can further influence conformation through steric hindrance, hydrogen bonding potential via the nitrogen atom, and π-π stacking interactions. It is hypothesized that D-2-pyridylalanine, when positioned appropriately within a peptide sequence (e.g., at the i+1 or i+2 position of a turn), can stabilize β-hairpin structures.

Experimental Protocols and Data Interpretation

A multi-faceted approach combining spectroscopic and computational methods is essential for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[1][2] It provides data on through-bond and through-space atomic interactions.

-

Sample Preparation:

-

Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) and purify to >95% using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O for observing amide protons). The concentration should typically be between 1-5 mM.[3]

-

Adjust the pH of the sample to the desired value (often between 4 and 5 to slow amide proton exchange) using dilute DCl or NaOD.[1]

-

Add a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).

-

-

NMR Data Acquisition:

-

Acquire a suite of two-dimensional (2D) NMR experiments on a high-field spectrometer (≥500 MHz).

-

TOCSY (Total Correlation Spectroscopy): Acquire with a mixing time of 60-80 ms (B15284909) to identify proton spin systems within each amino acid residue.[3][4]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with mixing times ranging from 100-400 ms to identify protons that are close in space (< 5 Å), providing crucial distance restraints.[2][4]

-

COSY (Correlation Spectroscopy): Useful for identifying scalar-coupled protons, particularly for measuring ³J(HN,Hα) coupling constants.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, this experiment provides a map of all N-H correlations, greatly simplifying spectral assignment.

-

-

Data Analysis and Structure Calculation:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Perform sequential resonance assignment by connecting adjacent amino acid spin systems using inter-residue NOE signals (e.g., Hα(i) to NH(i+1)).

-

Measure the volumes of NOE cross-peaks and convert them into upper distance restraints (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).

-

Measure ³J(HN,Hα) coupling constants from high-resolution 1D or COSY spectra. These values can be used to restrain the backbone dihedral angle φ via the Karplus equation.[3]

-

Use the collected distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

-

| Parameter | Residue (i+1) | Residue (i+2) | Expected Value for Type II' β-Turn |

| Dihedral Angle (φ) | D-2-Pyridylalanine | e.g., Glycine | ~ +60° |

| Dihedral Angle (ψ) | D-2-Pyridylalanine | e.g., Glycine | ~ +120° or -120° |

| ³J(HN,Hα) Coupling Constant | D-2-Pyridylalanine | e.g., Glycine | Small (~3-5 Hz) |

| Key NOE Contact | Hα(i+1) to NH(i+2) | Hα(i+1) to NH(i+2) | Strong |

Table 1: Expected NMR parameters for a Type II' β-turn induced by a D-amino acid at the i+1 position. These are illustrative values and would need to be experimentally determined for D-2-pyridylalanine.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

-

Sample Preparation:

-

Use highly purified peptide (>95%) as confirmed by RP-HPLC.

-

Prepare a stock solution of the peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).

-

Determine the precise peptide concentration, for instance, by amino acid analysis.

-

Prepare a final sample with a concentration in the range of 0.1-0.2 mg/mL.

-

-

CD Data Acquisition:

-

Use a calibrated CD spectropolarimeter.

-

Record spectra in a quartz cuvette with a short pathlength (e.g., 0.1 cm) to minimize solvent absorbance.

-

Scan over the far-UV wavelength range of 190-260 nm.

-

Acquire 3-5 scans for each sample and average them to improve the signal-to-noise ratio.

-

Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

-

Data Conversion and Analysis:

-

Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg × MRW) / (10 × c × l) where mdeg is the observed ellipticity, MRW is the mean residue weight, c is the concentration in g/mL, and l is the pathlength in cm.

-

Analyze the resulting spectrum for characteristic secondary structure features.

-

The presence of a well-defined β-turn often gives rise to a CD spectrum distinct from that of a random coil or a pure α-helix.

| Secondary Structure | Characteristic Minima (nm) | Characteristic Maxima (nm) |

| α-Helix | ~222 and ~208 | ~192 |

| β-Sheet / β-Turn | ~215-220 | ~195-200 |

| Random Coil | ~198 | N/A |

Table 2: Characteristic CD spectral features for common peptide secondary structures. The spectrum for a peptide containing a D-2-pyridylalanine-induced turn would be compared against these standards.

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanics calculations provide invaluable insights into the conformational landscape, stability, and dynamics of peptides.

-

System Setup:

-

Generate an initial 3D structure of the peptide. This can be an extended conformation or a structure based on secondary structure prediction algorithms.

-

Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that is well-parameterized for peptides.

-

Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Energy Minimization: Perform steepest descent and conjugate gradient minimization to relax the system and remove steric clashes.

-